2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone

Description

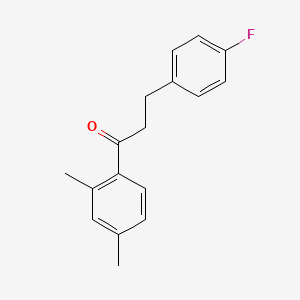

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is a synthetic phenolic compound characterized by a propiophenone backbone (a propionyl group attached to a benzene ring) with methyl groups at the 2' and 4' positions and a 4-fluorophenyl substituent at the 3-position. These analogs are known to inhibit seed germination and seedling growth in plants such as Lactuca sativa (lettuce) and Allium cepa (onion), with activity modulated by substituent position, number, and concentration .

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-3-9-16(13(2)11-12)17(19)10-6-14-4-7-15(18)8-5-14/h3-5,7-9,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBIMPCGDVIXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644579 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-28-0 | |

| Record name | 1-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluoroacetophenone with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Key Observations :

- Methyl Substituents: The addition of methyl groups at the 2' and 4' positions (as in 2',4'-dimethylacetophenone) significantly increases phytotoxicity compared to monosubstituted analogs. For example, 2',4'-dimethylacetophenone inhibited L. sativa germination by >80% at 1 mM, whereas 4'-methylacetophenone required higher concentrations (IC50 = 0.4 mM) .

- Fluorophenyl Substituent: While direct data on this compound are absent, studies on fluorinated analogs (e.g., triazole and chromone derivatives) suggest that fluorine's electron-withdrawing nature enhances bioactivity by improving membrane permeability or binding affinity .

- Backbone Differences: Propiophenone (with a propionyl group) exhibits distinct activity compared to acetophenone derivatives. For instance, propiophenone strongly inhibits hypocotyl growth (IC50 = 0.1 mM), while 2',4'-dimethylacetophenone primarily affects germination .

2.2 Mechanistic Insights

- Concentration-Dependent Effects: All analogs exhibit dose-response relationships. For example, 4'-methylacetophenone at 0.1 mM stimulated L. sativa germination in soil but inhibited it at ≥0.5 mM, highlighting hormetic effects .

- Synergistic Mixtures: Combinations of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone produced greater inhibition than individual compounds, suggesting synergistic interactions .

- Substrate Influence: Activity varies between soil and paper substrates. Propiophenone showed stronger germination inhibition in soil, likely due to interactions with organic matter or microbial activity .

2.3 Hypothesized Activity of this compound

Based on structural analogs:

Enhanced Phytotoxicity : The 4-fluorophenyl group may increase lipophilicity, improving cellular uptake and interaction with plant enzymes (e.g., amylases or proteases).

Steric and Electronic Effects : Methyl groups at 2' and 4' positions likely enhance steric hindrance, stabilizing interactions with target sites, while fluorine's electronegativity could polarize the ketone group, increasing reactivity.

Potential Applications: If validated experimentally, this compound could serve as a lead for bioherbicides, leveraging natural phenolic phytotoxicity with synthetic modifications for improved efficacy .

Biological Activity

2',4'-Dimethyl-3-(4-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16F O

- Molar Mass : 256.30 g/mol

This compound features a fluorinated phenyl group, which may influence its biological interactions and pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study conducted by demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The underlying mechanism is thought to involve the induction of apoptosis and cell cycle arrest at the G1 phase. A detailed analysis of these effects is summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis |

| PC-3 (Prostate) | 15.0 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective effects. Research published in highlights its ability to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations above 10 µg/mL, indicating strong antimicrobial potential.

Evaluation of Anticancer Properties

A comprehensive study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed an increase in apoptotic cells following treatment, supporting its role as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.